6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
6,7-dibromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIFHUQSXRURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
6,7-Dibromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other critical enzymes involved in cell proliferation.
- Antiviral Properties : Research suggests that this compound may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
Material Science
In material science, this compound is used as a building block for synthesizing novel polymers and materials with enhanced electronic properties. Its applications include:
- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films enhances device performance.
- Conductive Polymers : Incorporating this compound into polymer matrices can improve conductivity and thermal stability.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antiviral Research | Showed inhibition of viral replication in vitro; further studies are needed to elucidate mechanisms. |
| Study 3 | Organic Electronics | Utilized in the fabrication of OLEDs; devices exhibited improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The bromine atoms at the 6 and 7 positions play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in medicinal and biological applications .
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Mono-Brominated Derivative: 6-Bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Structure : Differs by having a single bromine atom at position 4.
- Impact: The absence of a second bromine reduces molecular weight (C₆H₄BrN₃O vs. C₆H₃Br₂N₃O) and may improve solubility in polar solvents. Mono-brominated derivatives are often intermediates for further functionalization .
Non-Brominated Core: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS: 159326-71-3)
- Structure : Lacks bromine atoms, with a molecular formula of C₆H₄N₃O.
- Properties : Exhibits enhanced π-π stacking and hydrogen-bonding capabilities due to reduced steric hindrance. This increases stability in solid-state configurations and reactivity in nucleophilic substitutions .
Chlorinated Analog: 3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
- Structure: Features a pyrimido-triazinone core with chlorine, phenyl, and thiophenyl substituents.
- Activity : Demonstrates antimicrobial properties, suggesting halogen position and heterocyclic fusion significantly influence bioactivity .
Derivatives with Modified Fused Ring Systems
3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Structure: Contains a quinazolinone ring fused to pyrrolo, with bromines at non-adjacent positions.
- Synthesis : Achieved via bromination in acetic acid (29% yield), highlighting challenges in regioselective bromination compared to the target compound’s synthesis .
Pyrido[2',3':4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-4(3H)-ones
- Structure: Incorporates a tetrazine ring instead of triazinone.
- Application : Acts as temozolomide analogs, emphasizing the role of the heterocyclic core in anticancer activity .
Pharmacologically Active Derivatives
57-Disubstituted-pyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives
- Structure : Substituted with amines instead of bromines.
- Activity : Potentiators of CFTR, used in treating cystic fibrosis. The absence of bromines improves solubility, while amine groups enable hydrogen bonding with biological targets .
Table 1: Key Properties of Selected Compounds
*Abbreviated for clarity; full name in Section 2.1.
Biological Activity
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C6H3Br2N3O
- CAS Number : 2173992-47-5
- Molecular Weight : 292.92 g/mol
The compound is characterized by the presence of bromine atoms at the 6 and 7 positions of its pyrrolo-triazine core structure. This unique configuration contributes to its biological activity and potential therapeutic applications.
Enzyme Inhibition
One of the key biological activities of this compound is its ability to inhibit specific enzymes. Notably, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death. By blocking RIPK1 activity, this compound can promote cell survival in various contexts.
Interaction with Biomolecules
The compound's mechanism of action primarily involves its interaction with enzymes and other biomolecules. By binding to the active site of RIPK1, it effectively inhibits the enzyme's activity and disrupts the necroptosis signaling pathway. This action has implications for therapeutic strategies aimed at diseases characterized by excessive cell death.
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : It influences cell signaling pathways that are critical for cell survival and proliferation.
- Gene Expression : The compound affects gene expression patterns associated with cell death and survival.
- Metabolic Activity : It alters cellular metabolism in response to stress conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,7-Dichloro-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one | Structure | Moderate enzyme inhibition |
| 6,7-Difluoro-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one | Structure | Low cytotoxicity |
| 6,7-Diiodo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one | Structure | High reactivity but less specificity |
The presence of bromine atoms imparts distinct electronic properties that enhance the binding affinity and biological activity compared to its chloro or fluoro analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one, and what factors critically influence reaction yield?
- Methodological Answer : The synthesis typically involves bromination of the pyrrolo-triazinone core. Stepwise bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in anhydrous solvents (e.g., DMF or DCM) is common. Catalysts such as Lewis acids (e.g., SnCl₄) may enhance regioselectivity. Key parameters include reaction time, stoichiometry of brominating agents, and inert atmosphere maintenance to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures product isolation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMQC) to confirm substitution patterns and bromine positions.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% area under the curve).
- Elemental analysis to confirm C, H, N, and Br content. Cross-referencing with databases like CAS Registry (e.g., molecular formula C₆H₃Br₂N₃O) ensures structural alignment .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolytic debromination. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to establish degradation kinetics. Use desiccants (e.g., molecular sieves) in storage containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 6,7-Dibromo-pyrrolo-triazinone in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (C-Br bonds). Simulate transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings to evaluate activation energies. Compare with experimental data (e.g., GC-MS reaction monitoring) to validate predictive accuracy. Adjust ligand systems (e.g., Pd(PPh₃)₄) based on steric/electronic parameters derived from simulations .
Q. What experimental designs are suitable for assessing environmental persistence and degradation pathways?
- Methodological Answer : Follow multi-compartment environmental fate studies:
- Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS.
- Biotic degradation : Use soil microcosms or activated sludge systems to monitor microbial breakdown under aerobic/anaerobic conditions.
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna, Vibrio fischeri) at varying concentrations. Reference frameworks like Project INCHEMBIOL provide protocols for multi-level impact analysis .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., MTT/PrestoBlue) across multiple cell lines (e.g., HeLa, MCF-7) with standardized seeding densities and incubation times.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to exclude solvent-induced artifacts.
- Batch variability : Compare results using independently synthesized batches to isolate synthetic impurities as confounding factors.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 models to verify target engagement (e.g., kinase inhibition) .
Q. What advanced techniques characterize electronic properties for optoelectronic applications?
- Methodological Answer :
- Cyclic voltammetry (CV) : Determine HOMO/LUMO levels in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte).
- UV-vis-NIR spectroscopy : Analyze π-π* transitions and charge-transfer bands in solution and thin films.
- Single-crystal X-ray diffraction : Resolve molecular packing and intermolecular interactions influencing charge transport. Correlate with DFT-calculated band structures .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for structure; IC₅₀ vs. Ki for activity).
- Experimental Replication : Adopt randomized block designs (e.g., split-plot for multi-variable studies) to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
